molecular formula C14H24O2 B14739718 Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 5458-67-3

Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Cat. No.: B14739718
CAS No.: 5458-67-3
M. Wt: 224.34 g/mol
InChI Key: DIGVJZSKWPJFCG-UHFFFAOYSA-N
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Description

Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a chemical compound known for its complex structure and significant applications in various fields. This compound is characterized by a cyclopropane ring substituted with a butan-2-yl ester group and a 2-methylprop-1-enyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves the esterification of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with butan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

5458-67-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

butan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H24O2/c1-7-10(4)16-13(15)12-11(8-9(2)3)14(12,5)6/h8,10-12H,7H2,1-6H3

InChI Key

DIGVJZSKWPJFCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1C(C1(C)C)C=C(C)C

Origin of Product

United States

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